![molecular formula C21H24O2 B12539869 1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 142450-47-3](/img/structure/B12539869.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a pentane backbone with two oxy groups and two ethenylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,5-dibromopentane with 4-vinylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the oxy groups from the 4-vinylphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components through its ethenyl and oxy groups, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Pentane-1,5-diylbis(oxy)]bis[heptadecafluorononene]
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,1’-(Pentane-1,5-diyl)bis[1-methylpyrrolidinium] dibromide
Uniqueness
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is unique due to its combination of ethenylbenzene groups and a flexible pentane backbone. This structure imparts unique properties such as high reactivity and the ability to form diverse derivatives, making it valuable in various applications .
Properties
CAS No. |
142450-47-3 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-ethenyl-4-[5-(4-ethenylphenoxy)pentoxy]benzene |
InChI |
InChI=1S/C21H24O2/c1-3-18-8-12-20(13-9-18)22-16-6-5-7-17-23-21-14-10-19(4-2)11-15-21/h3-4,8-15H,1-2,5-7,16-17H2 |
InChI Key |
YYLSJPOTCXTQMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
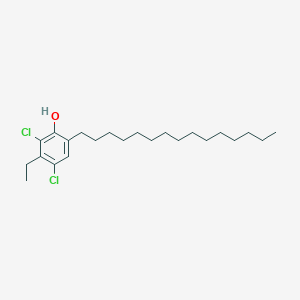
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
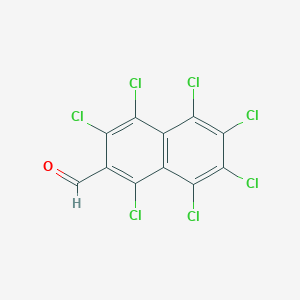
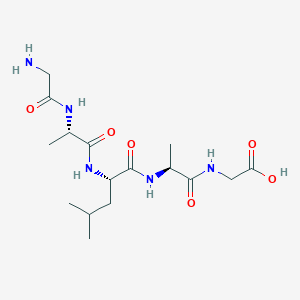
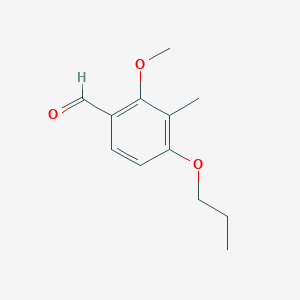
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
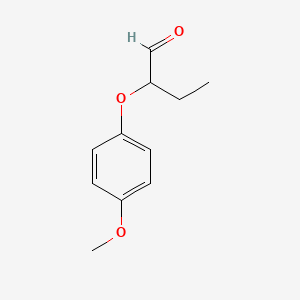
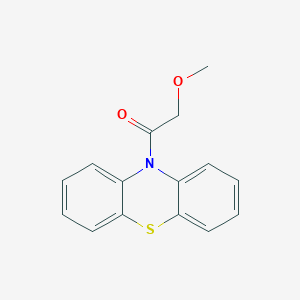
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)

![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
